CFTR Potentiation: Benchmarking 3-Benzamido-1-benzofuran-2-carboxamide Against the Clinical Standard Ivacaftor
3-Benzamido-1-benzofuran-2-carboxamide demonstrates potentiation of the human F508del-CFTR mutant with an EC50 of 270 nM [1]. This activity is within an order of magnitude of the clinically approved CFTR potentiator, Ivacaftor (VX-770), which exhibits an EC50 of 25 nM for the same F508del-CFTR mutant . While less potent than the first-line therapeutic, the compound represents a structurally distinct chemical probe from a different scaffold class, offering a valuable tool for investigating CFTR gating mechanisms independent of the quinolinone chemotype.
| Evidence Dimension | Potentiation of F508del-CFTR mutant channel activity (EC50) |
|---|---|
| Target Compound Data | 270 nM |
| Comparator Or Baseline | Ivacaftor (VX-770): 25 nM |
| Quantified Difference | Ivacaftor is approximately 10.8-fold more potent |
| Conditions | Human F508del-CFTR mutant expressed in rat FRT cells coexpressing HS-YFP, assessed by iodide influx |
Why This Matters
This quantitative comparison establishes the compound's potency rank and confirms its utility as a structurally distinct chemical probe for CFTR research, justifying its selection over unrelated compounds for specific mechanistic studies.
- [1] BindingDB. BDBM50561335: CHEMBL4757589. EC50: 270 nM. Potentiation of human CFTR F508 deletion mutant expressed in rat FRT cells. View Source
